2-Bromo-1-(4-methoxyphenyl)ethanol

Catalog No.
S688753
CAS No.
19922-83-9
M.F
C9H11BrO2
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-methoxyphenyl)ethanol

CAS Number

19922-83-9

Product Name

2-Bromo-1-(4-methoxyphenyl)ethanol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)ethanol

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C9H11BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

JJLBVKRIOOBGPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CBr)O

Synonyms

2-BroMo-1-(4-Methoxy-phenyl)-ethanol

Canonical SMILES

COC1=CC=C(C=C1)C(CBr)O

2-Bromo-1-(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2C_9H_{11}BrO_2 and a molecular weight of approximately 231.09 g/mol. It features a bromine atom attached to a carbon chain that is also linked to a para-methoxyphenyl group. This compound is characterized by its white solid appearance and is known for its utility in various chemical syntheses and biological applications .

The synthesis of 2-bromo-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxyacetophenone with cupric bromide. This reaction leads to the formation of the brominated compound through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the aromatic ring . The product can then undergo further reactions, such as reduction or substitution, depending on the desired derivatives.

Key Reactions:

  • Formation Reaction:
    4 Methoxyacetophenone+CuBr22 Bromo 1 4 methoxyphenyl ethanol\text{4 Methoxyacetophenone}+\text{CuBr}_2\rightarrow \text{2 Bromo 1 4 methoxyphenyl ethanol}

Research indicates that 2-bromo-1-(4-methoxyphenyl)ethanol exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential anti-inflammatory and analgesic properties. The methoxy group on the phenyl ring enhances its interaction with biological targets, making it a candidate for further pharmacological investigations .

Several methods exist for synthesizing 2-bromo-1-(4-methoxyphenyl)ethanol:

  • Bromination of 4-Methoxyacetophenone:
    • Reacting 4-methoxyacetophenone with cupric bromide in an organic solvent like ethyl acetate.
    • Yield: Approximately 90% under optimal conditions .
  • Reduction of Bromoketones:
    • Starting from brominated ketones, subsequent reduction can yield the corresponding alcohol form.
    • Common reducing agents include lithium aluminum hydride or sodium borohydride.

2-Bromo-1-(4-methoxyphenyl)ethanol finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Utilized in the preparation of other complex organic molecules.
  • Material Science: Potentially useful in developing new materials with specific properties due to its unique structure.

Studies have shown that 2-bromo-1-(4-methoxyphenyl)ethanol interacts with various biological receptors, which may explain its pharmacological effects. The presence of the methoxy group is significant in enhancing binding affinity and selectivity towards certain targets, making it a subject of interest for drug design and development .

Several compounds share structural similarities with 2-bromo-1-(4-methoxyphenyl)ethanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Bromo-1-(4-methoxyphenyl)ethanolC9H11BrO2Contains a bromine atom and methoxy group
4-MethoxyacetophenoneC9H10O3Lacks bromine; serves as a precursor
2-BromoacetophenoneC9H9BrOSimilar structure without methoxy group
Racemic 1-(4-methoxyphenyl) ethanolC9H12O3Contains hydroxyl group but lacks bromine
1-(3,4-Dimethoxyphenyl) ethanolC10H12O3Contains two methoxy groups, differing reactivity

The uniqueness of 2-bromo-1-(4-methoxyphenyl)ethanol lies in its specific combination of bromination and methoxylation, which influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.8

Dates

Last modified: 08-15-2023

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